5-Bromo-1-cyclopentyl-6-fluoro-2-methylbenzimidazole
Description
5-Bromo-1-cyclopentyl-6-fluoro-2-methylbenzimidazole (CAS: 1393442-64-2, MFCD22383706) is a substituted benzimidazole derivative featuring a bromo group at position 5, a fluoro group at position 6, a methyl group at position 2, and a cyclopentyl substituent at the N1 position of the benzimidazole core. The cyclopentyl group enhances lipophilicity and may improve metabolic stability, while the bromo and fluoro substituents contribute to electronic effects and halogen bonding interactions in biological systems .
Properties
IUPAC Name |
5-bromo-1-cyclopentyl-6-fluoro-2-methylbenzimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14BrFN2/c1-8-16-12-6-10(14)11(15)7-13(12)17(8)9-4-2-3-5-9/h6-7,9H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVQSNHIJZWNKCL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC(=C(C=C2N1C3CCCC3)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14BrFN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 5-Bromo-1-cyclopentyl-6-fluoro-2-methylbenzimidazole typically involves multi-step organic reactions. Specific reaction conditions, such as the choice of solvents, catalysts, and temperatures, can vary depending on the desired yield and purity of the final product . Industrial production methods may involve scaling up these laboratory procedures, optimizing reaction conditions for large-scale synthesis, and ensuring compliance with safety and environmental regulations .
Chemical Reactions Analysis
5-Bromo-1-cyclopentyl-6-fluoro-2-methylbenzimidazole undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be replaced by other substituents under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form various derivatives.
Coupling Reactions: The compound can participate in coupling reactions to form larger molecules.
Scientific Research Applications
5-Bromo-1-cyclopentyl-6-fluoro-2-methylbenzimidazole has a wide range of applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly in the development of drugs targeting specific enzymes or receptors.
Biological Studies: The compound is used in studies to understand its interactions with biological molecules, such as proteins and nucleic acids.
Pharmaceutical Research: It serves as a reference standard in pharmaceutical testing and quality control.
Industrial Applications: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-Bromo-1-cyclopentyl-6-fluoro-2-methylbenzimidazole involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of bromine, fluorine, and cyclopentyl groups can influence its binding affinity and selectivity towards these targets . The compound may modulate the activity of its targets by acting as an inhibitor or activator, depending on the specific biological pathway involved .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of 5-bromo-1-cyclopentyl-6-fluoro-2-methylbenzimidazole can be contextualized by comparing it to related benzimidazole derivatives. Below is a detailed analysis supported by a data table (Table 1) and research findings.
Table 1: Structural and Functional Comparison of Selected Benzimidazole Derivatives
Key Findings from Structural Comparisons
The phenyl group in 5-bromo-2-phenylbenzimidazole (C₁₃H₁₀BrN₂) introduces aromatic bulk, which may hinder binding to flat enzymatic pockets compared to the cyclopentyl group .
Halogenation Patterns
- Dual halogenation (Br and F) in the target compound vs. Br/Cl in 6-bromo-5-chloro-1H-benzoimidazole (C₇H₄BrClN₂) highlights fluorine’s superior electronegativity for hydrogen bonding, whereas chlorine’s larger atomic size may cause steric clashes .
Positional Isomerism
- The 2-methyl group in the target compound vs. the 4-methyl group in 6-bromo-4-methyl-1H-benzimidazole (C₈H₇BrN₂) demonstrates how methyl placement affects molecular geometry. Position 2 methyl may better align with hydrophobic enzyme regions .
Functional Group Trade-offs
- Compared to IN-0301 (5-bromo-1-cyclopentyl-6-fluorobenzimidazole), the addition of a 2-methyl group in the target compound improves steric complementarity in binding sites but may slightly reduce synthetic yield due to increased complexity .
Biological Activity
5-Bromo-1-cyclopentyl-6-fluoro-2-methylbenzimidazole is a benzimidazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula : C₁₃H₁₄BrFN₂
- Molecular Weight : 297.17 g/mol
- CAS Number : 1393442-64-2
The compound features a unique combination of bromine and fluorine substituents, which significantly influence its biological properties and interactions with molecular targets.
The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The presence of halogen atoms (bromine and fluorine) enhances its binding affinity and selectivity towards various molecular targets, potentially modulating their activity.
Key Mechanisms:
- Enzyme Inhibition : The compound has been studied for its ability to inhibit specific enzymes involved in disease processes, particularly in cancer and inflammatory pathways.
- Receptor Modulation : It may act as a modulator of receptor activity, influencing signaling pathways associated with cell survival and apoptosis.
Anticancer Properties
Research indicates that benzimidazole derivatives, including this compound, exhibit significant anticancer properties. The compound has been shown to inhibit cell proliferation in various cancer cell lines through mechanisms such as:
- Induction of apoptosis
- Inhibition of angiogenesis
- Disruption of cell cycle progression
Anti-inflammatory Effects
The compound has also been identified as a potential anti-inflammatory agent. Studies suggest that it may modulate the activity of tumor necrosis factor-alpha (TNFα), a key cytokine involved in inflammatory responses. This modulation could provide therapeutic benefits in treating autoimmune disorders and chronic inflammatory diseases.
Case Studies and Experimental Data
A series of studies have evaluated the biological activity of this compound:
Comparative Analysis with Related Compounds
To understand the unique properties of this compound, it can be compared with other benzimidazole derivatives:
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| This compound | Contains both bromine and fluorine; cyclopentyl group enhances lipophilicity | Anticancer, anti-inflammatory |
| 5-Bromo-1-cyclopentyl-2-methylbenzimidazole | Lacks fluorine; similar structure but different reactivity | Moderate anticancer activity |
| 6-Fluoro-2-methylbenzimidazole | Lacks bromine; primarily studied for antimicrobial properties | Limited anticancer efficacy |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
